Cas no 26073-26-7 (2,2-Dichloro-propanoyl Chloride)
2,2-Dichloro-propanoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Propanoyl chloride,2,2-dichloro-
- 2,2-dichloro-Propanoyl chloride
- 2,2-Dichloropropanoyl chloride
- 2,2-Dichloropropionyl chloride
- Propionyl chloride, 2,2-dichloro-
- α,α-Dichloropropionyl chloride
- alpha,alpha-Dichloropropionyl chloride
- 26073-26-7
- SCHEMBL569122
- D80928
- BS-52589
- Propanoyl chloride, 2,2-dichloro-
- .alpha.,.alpha.-Dichloropropionyl chloride
- NS00122303
- DTXSID00871353
- 2,2-dichloro-propionyl chloride
- 2,2-Dichloro-propanoyl Chloride
-
- Inchi: 1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
- InChI Key: IPKCHUGFUGHNRZ-UHFFFAOYSA-N
- SMILES: ClC(C(=O)Cl)(C)Cl
Computed Properties
- Exact Mass: 159.92509
- Monoisotopic Mass: 159.924948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 88.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.4062
- Boiling Point: 226.05°C (rough estimate)
- Refractive Index: 1.4524 (estimate)
- PSA: 17.07
2,2-Dichloro-propanoyl Chloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2,2-Dichloro-propanoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P795213-50mg |
2,2-Dichloro-propanoyl Chloride |
26073-26-7 | 50mg |
$ 92.00 | 2023-09-06 | ||
| TRC | P795213-100mg |
2,2-Dichloro-propanoyl Chloride |
26073-26-7 | 100mg |
$ 127.00 | 2023-09-06 | ||
| TRC | P795213-500mg |
2,2-Dichloro-propanoyl Chloride |
26073-26-7 | 500mg |
$ 471.00 | 2023-09-06 | ||
| Ambeed | A1143788-100mg |
2,2-Dichloropropanoyl chloride |
26073-26-7 | 97% | 100mg |
$65.0 | 2025-02-21 | |
| Ambeed | A1143788-250mg |
2,2-Dichloropropanoyl chloride |
26073-26-7 | 97% | 250mg |
$97.0 | 2025-02-21 | |
| Ambeed | A1143788-1g |
2,2-Dichloropropanoyl chloride |
26073-26-7 | 97% | 1g |
$252.0 | 2025-02-21 | |
| Ambeed | A1143788-5g |
2,2-Dichloropropanoyl chloride |
26073-26-7 | 97% | 5g |
$864.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D11610-100mg |
2,2-Dichloro-propanoyl Chloride |
26073-26-7 | 97% | 100mg |
¥202.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D11610-250mg |
2,2-Dichloro-propanoyl Chloride |
26073-26-7 | 97% | 250mg |
¥302.0 | 2024-07-16 | |
| A2B Chem LLC | AB28866-100mg |
Propanoyl chloride, 2,2-dichloro- |
26073-26-7 | 97% | 100mg |
$224.00 | 2024-04-20 |
2,2-Dichloro-propanoyl Chloride Suppliers
2,2-Dichloro-propanoyl Chloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2,2-Dichloro-propanoyl Chloride
2,2-Dichloro-propanoyl Chloride (CAS No. 26073-26-7): A Comprehensive Overview
2,2-Dichloro-propanoyl Chloride, also known as dichloroacetyl chloride, is a versatile organic compound with the molecular formula C3HCl3O. This compound belongs to the class of acyl chlorides, which are widely used in various chemical reactions due to their reactivity. The CAS number 26073-26-7 uniquely identifies this compound in chemical databases, ensuring accurate referencing in scientific literature and industrial applications.
The structure of 2,2-dichloro-propanoyl chloride consists of a central acetyl group (CH3CO-) where both hydrogen atoms on the methyl group are replaced by chlorine atoms. This substitution pattern makes it distinct from other acyl chlorides and imparts unique chemical properties. The molecule is highly reactive due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing effect of the two chlorine atoms.
Recent studies have highlighted the importance of chlorinated acyl chlorides like 2,2-dichloro-propanoyl chloride in organic synthesis. Researchers have explored its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in synthesizing bioactive compounds with potential anti-cancer properties.
In terms of physical properties, dichloroacetyl chloride is a colorless liquid with a pungent odor. It has a boiling point of approximately 55°C under standard atmospheric pressure, making it suitable for reactions requiring moderate heating. Its density is around 1.4 g/cm³, which is higher than water due to the presence of chlorine atoms.
The synthesis of dichloroacetyl chloride typically involves the chlorination of acetone (CH3COCH3) using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction proceeds via a two-step mechanism: first, the formation of an intermediate dichloroacetone derivative, followed by further chlorination to yield the final product. Recent advancements in catalytic methods have improved the yield and selectivity of this reaction, as reported in a 2023 paper in *Green Chemistry*.
One of the most significant applications of dichloroacetyl chloride is in the preparation of chlorinated esters and amides, which are essential building blocks in organic chemistry. For example, it can react with alcohols to form esters or with amines to produce amides. These derivatives find applications in pharmaceuticals, where they serve as intermediates for drug molecules targeting various diseases.
Moreover, dichloroacetyl chloride has been utilized in polymer chemistry for the synthesis of novel polyurethanes and polyesters with enhanced thermal stability and mechanical properties. A 2023 study published in *Macromolecules* highlighted its role in creating high-performance polymers for aerospace applications.
In environmental chemistry, researchers have investigated the degradation pathways of chlorinated acyl chlorides under various conditions. A study published in *Environmental Science & Technology* revealed that dichloroacetyl chloride undergoes hydrolysis in aqueous environments to form dichloropropanoic acid and hydrochloric acid. This insight is crucial for understanding its environmental fate and toxicity.
From an industrial perspective, dichloroacetyl chloride is produced on a large scale using optimized batch or continuous processes. The global demand for this compound has been growing steadily due to its increasing use in specialty chemicals and advanced materials. According to a market analysis report by Grand View Research (2023), the demand for chlorinated acyl chlorides is expected to rise at a CAGR of 5% over the next five years.
In conclusion, dichloroacetyl chloride (CAS No. 26073-26-7) is a vital compound with diverse applications across multiple industries. Its unique chemical properties make it an indispensable intermediate in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As industries increasingly adopt sustainable practices, further innovations in its production and application are anticipated to meet future demands while minimizing environmental impact.
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